N-(4-fluorophenyl)-N'-(4-methylbenzyl)urea
Overview
Description
N-(4-fluorophenyl)-N’-(4-methylbenzyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to a 4-fluorophenyl group and a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N’-(4-methylbenzyl)urea typically involves the reaction of 4-fluoroaniline with 4-methylbenzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-fluoroaniline+4-methylbenzyl isocyanate→N-(4-fluorophenyl)-N’-(4-methylbenzyl)urea
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of N-(4-fluorophenyl)-N’-(4-methylbenzyl)urea may involve the use of automated reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N’-(4-methylbenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amines.
Scientific Research Applications
N-(4-fluorophenyl)-N’-(4-methylbenzyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.
Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N’-(4-methylbenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-fluorophenyl)-N’-(4-methylbenzyl)urea can be compared with other similar compounds, such as:
- N-(4-fluorophenyl)-N’-(4-chlorobenzyl)urea
- N-(4-fluorophenyl)-N’-(4-methoxybenzyl)urea
- N-(4-fluorophenyl)-N’-(4-nitrobenzyl)urea
These compounds share a similar urea backbone but differ in the substituents attached to the aromatic rings. The uniqueness of N-(4-fluorophenyl)-N’-(4-methylbenzyl)urea lies in its specific combination of a 4-fluorophenyl group and a 4-methylbenzyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(4-methylphenyl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-11-2-4-12(5-3-11)10-17-15(19)18-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXPDHJNOYCALH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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